molecular formula C16H16FN5O3 B2954327 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide CAS No. 2034415-76-2

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide

カタログ番号: B2954327
CAS番号: 2034415-76-2
分子量: 345.334
InChIキー: CECDNQSMLOBBQV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with an ethoxy group at the 8-position. The methylene bridge links this core to a 3-fluoro-4-methoxybenzamide moiety.

特性

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O3/c1-3-25-16-14-21-20-13(22(14)7-6-18-16)9-19-15(23)10-4-5-12(24-2)11(17)8-10/h4-8H,3,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECDNQSMLOBBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of triazolo[4,3-a]pyrazine derivatives, which have been shown to exhibit various pharmacological effects, including anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide is C14H17N7O2C_{14}H_{17}N_7O_2 with a molecular weight of approximately 315.33 g/mol. The structure includes an ethoxy group and a triazolo-pyrazine core that are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The triazolo-pyrazine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways that are often dysregulated in diseases such as cancer.

Anticancer Activity

Research indicates that derivatives of triazolo[4,3-a]pyrazines demonstrate significant anticancer properties. Specifically, N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide has been identified as a dual inhibitor of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are critical targets in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerDual inhibition of c-Met and VEGFR-2
AntimicrobialModerate activity against various bacterial strains
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Studies and Research Findings

A study conducted on related compounds within the triazolo[4,3-a]pyrazine class found that they exhibited moderate to high potency in inhibiting cancer cell proliferation in vitro. For instance, compounds similar to N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide were shown to significantly reduce the viability of human cancer cell lines such as MCF-7 and Bel-7402 .

Antimicrobial Properties

In addition to anticancer activity, this compound has also been evaluated for its antimicrobial efficacy. Studies have shown that it possesses moderate antibacterial activity against several strains of bacteria when compared to standard antibiotics like Streptomycin .

類似化合物との比較

Core Modifications: Substituents at the 8-Position

The 8-position of the triazolo[4,3-a]pyrazine core significantly influences physicochemical and biological properties:

  • Ethoxy group (target compound) : Introduces moderate lipophilicity and may improve metabolic stability compared to smaller substituents like methoxy or hydroxy .
  • Hydroxy group (e.g., N-[(8-Hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide): Increases polarity, favoring aqueous solubility but may accelerate metabolic clearance .

Amide Group Variations

The benzamide moiety in the target compound is replaced with diverse functional groups in analogs:

  • 4-Phenylbutanamide (): A longer alkyl chain increases lipophilicity, which could affect membrane permeability and distribution .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₈H₁₈FN₅O₃ 363.37 8-ethoxy, 3-fluoro-4-methoxybenzamide
(Pyridin-4-yl analog) C₁₅H₁₆N₆O₂ 312.33 8-ethoxy, 2-(pyridin-4-yl)acetamide
(Methoxy-benzothiadiazole) C₁₄H₁₁N₇O₂S 341.35 8-methoxy, benzothiadiazole carboxamide
(Hydroxy-triazole) C₁₅H₁₂N₈O₂ 336.32 8-hydroxy, phenyl-triazole carboxamide
(Chlorobenzyl derivative) C₂₅H₂₆ClN₅O₃ 480.00 8-(4-ethoxyphenyl), chlorobenzyl amide

The target compound’s molecular weight (363.37) positions it between smaller analogs (e.g., 312.33 in ) and bulkier derivatives (e.g., 480.00 in ). The fluorine atom likely enhances electronegativity, while the ethoxy and methoxy groups balance lipophilicity and solubility.

Q & A

Q. What synthetic routes are optimal for constructing the [1,2,4]triazolo[4,3-a]pyrazine core in this compound?

The [1,2,4]triazolo[4,3-a]pyrazine scaffold is typically synthesized via cyclization reactions. For example, heterocyclization of hydrazine derivatives with carbonyl compounds (e.g., diethyl oxalate) in solvents like THF or dioxane under reflux conditions can yield fused triazolo-pyrazine systems . Key intermediates, such as trifluoroacetylated precursors, are often generated to enable further functionalization (e.g., amide coupling) .

Q. How can the benzamide moiety be introduced into the triazolo-pyrazine structure?

Amide coupling is a critical step. A common method involves activating the carboxylic acid (e.g., 3-fluoro-4-methoxybenzoic acid) with coupling agents like EDCI·HCl and HOBt in the presence of DIPEA, followed by reaction with an amine-functionalized triazolo-pyrazine intermediate. Purification via recrystallization or column chromatography ensures high yields (75–85%) .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are used to confirm substituent positions (e.g., ethoxy, methoxy groups) and amide bond formation .
  • IR spectroscopy : Absorption bands near 1700 cm1^{-1} verify carbonyl groups (amide C=O) .
  • Mass spectrometry : ESI-MS or HRMS provides molecular weight confirmation .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N content) .

Q. How can solubility challenges during purification be addressed?

Mixed-solvent systems (e.g., ethyl acetate/light petroleum ether) are effective for recrystallization. For polar derivatives, DMF/water precipitation followed by chromatography (silica gel, ethyl acetate/hexane gradients) improves purity .

Advanced Research Questions

Q. How does fluorination at the 3-position of the benzamide influence bioactivity?

Fluorine’s electronegativity and small atomic radius enhance metabolic stability and binding affinity to target proteins (e.g., enzymes or receptors). Comparative studies of fluorinated vs. non-fluorinated analogs using enzymatic assays (e.g., IC50_{50} measurements) can quantify this effect .

Q. What strategies resolve contradictions in biological activity data across similar triazolo-pyrazine derivatives?

  • Dose-response studies : Confirm activity thresholds and eliminate false positives/negatives.
  • Structural analogs : Synthesize derivatives with systematic modifications (e.g., ethoxy → methoxy, fluorine → chlorine) to identify critical pharmacophores .
  • Computational modeling : Molecular docking (e.g., using PDB structures like 3LD6 for fungal 14α-demethylase) predicts binding modes and rationalizes discrepancies .

Q. How can regioselectivity issues during triazolo-pyrazine functionalization be mitigated?

  • Directing groups : Use transient protecting groups (e.g., trifluoroacetyl) to steer reactions to specific positions .
  • Catalytic conditions : Palladium-mediated cross-coupling or microwave-assisted synthesis improves selectivity for ethoxy or methylene substitutions .

Q. What methodologies assess the compound’s potential as a DPP-IV inhibitor for diabetes therapy?

  • In vitro assays : Measure inhibition of human DPP-IV using fluorogenic substrates (e.g., H-Gly-Pro-AMC) .
  • Pharmacokinetics : Oral bioavailability studies in preclinical models (e.g., rodents) evaluate half-life and metabolic stability .
  • Selectivity profiling : Test against related proteases (e.g., DPP-8, DPP-9) to ensure specificity .

Methodological Considerations

Q. How are SAR studies designed for triazolo-pyrazine derivatives?

  • Core modifications : Vary substituents on the triazolo-pyrazine (e.g., ethoxy, methyl) and benzamide (e.g., fluoro, methoxy).
  • Biological testing : Screen against target enzymes (e.g., DPP-IV, fungal demethylases) and correlate structural changes with activity trends .
  • Data analysis : Use statistical tools (e.g., IC50_{50} clustering, QSAR models) to identify critical substituents .

Q. What experimental controls are critical in stability studies under physiological conditions?

  • pH variation : Test stability in buffers mimicking gastric (pH 1.2–3.0) and intestinal (pH 6.8–7.4) environments.
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed amides) .
  • Positive controls : Compare with known stable analogs (e.g., trifluoromethyl-containing derivatives) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。